molecular formula C10H13BrN2OS B14046099 (S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide

(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide

Cat. No.: B14046099
M. Wt: 289.19 g/mol
InChI Key: KLSCTQBGNRWRKI-HNNXBMFYSA-N
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Description

(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound that features a bromopyridine moiety attached to a methylene group, which is further connected to a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 3-bromopyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like ether or THF.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the pyridine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the sulfinamide group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (S,E)-N-((3-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
  • (S,E)-N-((3-Fluoropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
  • (S,E)-N-((3-Iodopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide

Uniqueness

(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets. Additionally, the bromine atom can be readily substituted with other functional groups, providing a versatile platform for further modifications.

Properties

Molecular Formula

C10H13BrN2OS

Molecular Weight

289.19 g/mol

IUPAC Name

(S)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-6-8-4-5-12-7-9(8)11/h4-7H,1-3H3/t15-/m0/s1

InChI Key

KLSCTQBGNRWRKI-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=C(C=NC=C1)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=C(C=NC=C1)Br

Origin of Product

United States

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